molecular formula C16H18FN5O7 B14794384 [(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate

[(2r,3r,4r,5r)-4-Acetoxy-5-(acetoxymethyl)-2-(6-amino-8-fluoro-purin-9-yl)tetrahydrofuran-3-yl] acetate

Cat. No.: B14794384
M. Wt: 411.34 g/mol
InChI Key: YRTXFEDFTSISLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate is a complex organic compound that belongs to the class of nucleoside analogs This compound is characterized by its unique structure, which includes a tetrahydrofuran ring substituted with acetoxymethyl and a purine base with an amino and fluoro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate typically involves multiple steps:

    Starting Materials: The synthesis begins with the preparation of the tetrahydrofuran ring, which is then functionalized with acetoxymethyl groups.

    Purine Base Attachment: The purine base, specifically 6-amino-8-fluoro-9H-purine, is then attached to the tetrahydrofuran ring through a glycosylation reaction.

    Acetylation: The final step involves the acetylation of the hydroxyl groups on the tetrahydrofuran ring to form the diacetate ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the tetrahydrofuran ring.

    Reduction: Reduction reactions can occur at the purine base, especially at the amino and fluoro groups.

    Substitution: Nucleophilic substitution reactions can take place at the acetoxymethyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be employed for substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives of the tetrahydrofuran ring.

    Reduction: Reduced forms of the purine base.

    Substitution: Substituted derivatives with different functional groups replacing the acetoxymethyl groups.

Chemistry:

  • Used as a building block in the synthesis of more complex nucleoside analogs.
  • Studied for its reactivity and stability under various chemical conditions.

Biology:

  • Investigated for its potential as an antiviral agent, particularly against RNA viruses.
  • Explored for its ability to inhibit certain enzymes involved in nucleic acid synthesis.

Medicine:

  • Potential use in anticancer therapies due to its ability to interfere with DNA replication in cancer cells.
  • Studied for its immunomodulatory effects.

Industry:

  • Utilized in the development of pharmaceuticals and diagnostic agents.
  • Employed in research for the development of new therapeutic compounds.

Mechanism of Action

The mechanism of action of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate involves its incorporation into nucleic acids. Once incorporated, it can inhibit the activity of enzymes such as DNA polymerase and reverse transcriptase, leading to the termination of DNA or RNA synthesis. This inhibition is crucial for its antiviral and anticancer properties.

Molecular Targets and Pathways:

    DNA Polymerase: Inhibition of DNA polymerase prevents the replication of viral and cancerous DNA.

    Reverse Transcriptase: Inhibition of reverse transcriptase is particularly important in the treatment of retroviral infections.

Comparison with Similar Compounds

    (2R,3R,4R,5R)-2-(Hydroxymethyl)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3,4-diol: Lacks the acetoxymethyl and fluoro groups.

    (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-chloro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate: Contains a chloro group instead of a fluoro group.

Uniqueness:

  • The presence of the fluoro group in (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate enhances its stability and reactivity compared to similar compounds.
  • The acetoxymethyl groups provide additional sites for chemical modification, making it a versatile compound for further derivatization.

This detailed article provides a comprehensive overview of (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-amino-8-fluoro-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[3,4-diacetyloxy-5-(6-amino-8-fluoropurin-9-yl)oxolan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN5O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-14-10(21-16(22)17)13(18)19-5-20-14/h5,9,11-12,15H,4H2,1-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRTXFEDFTSISLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2F)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=C2F)N)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.